molecular formula C30H35ClN4O4S2 B2750991 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322252-98-1

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer B2750991
CAS-Nummer: 1322252-98-1
Molekulargewicht: 615.2
InChI-Schlüssel: ZEILUBIVRRHRDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The structure of the title compound, [C14H18N2]₂Ag₂(NO₃)₂, contains subtle differences in ligand, metal, and counter-anion coordination. One quinoxaline ligand uses one of its quinoxaline N atoms to bond to one silver cation. That silver cation is bound to a second quinoxaline which, in turn, is bound to a second silver atom, thereby using both of its quinoxaline N atoms. A nitrate group bonds with one of its O atoms to the first silver and uses the same oxygen to bond to a silver atom (related by symmetry to the second), thereby forming an extended network. The second nitrate group on the other silver bonds via two nitrate O atoms; one silver cation therefore has a coordination number of three whereas the second has a coordination number of four. One of the quinoxaline ligands has a disordered ethyl group .


Chemical Reactions Analysis

There are many known structures of polymeric silver(I) quinoxaline complexes. Previous studies have reported catenacomplexes of silver and 2,3-diphenylquinoxaline with various counter-anions. In all of these structures, the quinoxaline ligands are bidentate and bridge silver cations. This compound represents the first structure of a silver catenacomplex with 2,3-diethyl-7,8-dimethylquinoxaline, where the bonding behavior of the quinoxaline ligand exhibits subtle differences in ligand, metal, and counter-anion coordination .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Research has demonstrated the synthesis of compounds related to N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride for biological and pharmacological screenings. These compounds, with varied functional groups, have been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating their potential in drug discovery and development processes (Patel et al., 2009).

Pharmacological Screening

Compounds structurally related to this compound have been evaluated for diuretic, antihypertensive, and anti-diabetic activities in rats. These studies contribute to understanding the structure-activity relationship, highlighting the potential therapeutic benefits of these compounds (Rahman et al., 2014).

Antimicrobial Agents

Another area of application involves synthesizing new quinazolines that exhibit potential as antimicrobial agents. These compounds, through their structural innovation, provide insights into the development of new antimicrobial therapies, addressing the challenge of antibiotic resistance (Desai et al., 2007).

Antitumor Properties

Moreover, research on derivatives of this compound has shown significant antitumor properties. Investigations into the synthesis, structural modifications, and evaluation of these compounds have contributed to the identification of potential antitumor agents, furthering the fight against cancer (Rivalle et al., 1983).

Physicochemical Characterization and Activity Screening

Studies have also focused on the physicochemical characterization, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity of this compound derivatives. These investigations offer a comprehensive understanding of the compound's potential across a spectrum of biological activities, guiding future drug design and therapeutic applications (Zablotskaya et al., 2013).

Eigenschaften

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4S2.ClH/c1-4-32(5-2)20-21-33(30-31-28-26(38-3)13-8-14-27(28)39-30)29(35)23-15-17-24(18-16-23)40(36,37)34-19-9-11-22-10-6-7-12-25(22)34;/h6-8,10,12-18H,4-5,9,11,19-21H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEILUBIVRRHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.